molecular formula C7H8ClN5 B14020247 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 91983-24-3

5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

Cat. No.: B14020247
CAS No.: 91983-24-3
M. Wt: 197.62 g/mol
InChI Key: SPMKYHHIJWWSKD-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a sophisticated fused heterocyclic compound designed for advanced pharmacological research. This structurally complex molecule incorporates both pyrimidine and 1,2,4-triazine pharmacophores, which are recognized in medicinal chemistry for their diverse biological activities. The strategic chloro and methyl substitutions on the core scaffold are known to enhance electronic properties and influence binding interactions with biological targets, making this compound a valuable chemical tool for probing new therapeutic mechanisms. This compound is primarily investigated for its potential antimicrobial properties. Related pyrimido-triazine derivatives bearing electron-withdrawing groups, such as chlorine, have demonstrated promising in vitro antimicrobial activity against a panel of Gram-positive bacteria (e.g., Bacillus subtilis and Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli and Pseudomonas aeruginosa ), and fungal strains (e.g., Candida albicans ) . The presence of the chlorine atom is a key structural feature often associated with increased antimicrobial potency in such heterocyclic systems. Beyond infectious disease research, this compound's core architecture is highly relevant for neuroscience and neuropharmacology applications. The fused triazine-pyrimidine scaffold is a structure of high interest in the development of novel neuroprotective and anti-neuroinflammatory agents . Related triazole-pyrimidine hybrids have shown significant activity in models of neuronal injury, demonstrating the ability to reduce endoplasmic reticulum (ER) stress and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in activated human microglia . Researchers can utilize this compound to explore its mechanism of action, potentially involving the inhibition of key pathways such as NF-κB signaling in neuroinflammation or the modulation of ER stress markers like BIP and cleaved caspase-3 in neuronal apoptosis . The compound is offered For Research Use Only and is intended solely for use in laboratory investigations to further elucidate these and other biological mechanisms.

Properties

CAS No.

91983-24-3

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

5-chloro-1,3-dimethyl-2H-pyrimido[5,4-e][1,2,4]triazine

InChI

InChI=1S/C7H8ClN5/c1-4-11-5-6(8)9-3-10-7(5)13(2)12-4/h3H,1-2H3,(H,11,12)

InChI Key

SPMKYHHIJWWSKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CN=C2Cl)N(N1)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e]triazine generally follows a multi-step approach involving:

  • Preparation of hydrazide intermediates from esters by refluxing with hydrazine in ethanol.
  • Cyclization reactions with diketones or other suitable electrophiles to form the 1,2,4-triazine ring system.
  • Subsequent functionalization to introduce the 5-chloro substituent and 1,3-dimethyl groups on the pyrimido-triazine scaffold.

These steps are often carried out under reflux or microwave-assisted conditions in the presence of ammonium acetate and acetic acid to promote ring closure and substitution reactions.

Specific Synthetic Routes

Hydrazide Formation

Hydrazides are key precursors and are typically synthesized by refluxing the corresponding ester with hydrazine hydrate in ethanol. This method is well-documented and provides high yields of hydrazides, which are crucial for subsequent cyclization steps.

Cyclization with 1,2-Diketones

The hydrazides are then reacted with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid. This reaction affords 3,5,6-trisubstituted 1,2,4-triazines, which form the core structure of the target molecule. When unsymmetrical diketones are used, regioisomeric products are obtained, which can be separated by supercritical fluid chromatography (SFC) or preparative high-performance liquid chromatography (HPLC).

Functionalization to Introduce Chloro and Methyl Groups

The introduction of the 5-chloro substituent and 1,3-dimethyl groups is achieved through selective substitution reactions on the triazine core. For example, methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, while chlorination can be achieved by treating the appropriate precursor with chlorinating agents like thionyl chloride or phosphorus pentachloride. These steps require careful control of reaction conditions to avoid over-substitution or decomposition.

Alternative Synthetic Approaches

Other methods involve the use of 1,3-N,N-binucleophiles and 1,3-C,N-binucleophiles reacting with suitable precursors to yield angular or linear fused heterocycles containing the pyrimido-triazine core. These methods expand the scope of accessible derivatives and allow for structural diversification.

Purification and Characterization

Purification of the synthesized compound is typically achieved by flash chromatography, preparative HPLC, or SFC depending on the complexity of the mixture and the presence of regioisomers. Characterization is confirmed by spectroscopic methods such as:

  • Infrared (IR) spectroscopy: disappearance of nitrile (C≡N) stretch and appearance of amino (NH2), carbonyl (C=O), and imine (C=N) bands.
  • Nuclear Magnetic Resonance (NMR) spectroscopy: characteristic chemical shifts for methyl groups, amino protons, and aromatic hydrogen atoms.
  • Mass spectrometry: molecular ion peaks consistent with the molecular formula.

These methods ensure the purity and correct structural assignment of the target compound.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes Reference
Hydrazide formation Reflux ester with hydrazine in ethanol Hydrazide intermediate with high yield
Cyclization with diketones Hydrazide + symmetrical/unsymmetrical 1,2-diketone, ammonium acetate, acetic acid, reflux or microwave Formation of 3,5,6-trisubstituted 1,2,4-triazines; regioisomers separated by SFC/HPLC
Methylation Methyl iodide or dimethyl sulfate, base Introduction of 1,3-dimethyl groups
Chlorination Thionyl chloride or PCl5 Introduction of 5-chloro substituent
Purification Flash chromatography, preparative HPLC, SFC Isolation of pure compound and regioisomers
Characterization IR, NMR, MS Confirmation of structure and purity

Research Findings and Discussion

  • The use of hydrazides prepared from esters is a reliable and reproducible approach for synthesizing the triazine core.
  • Cyclization with unsymmetrical diketones allows for structural diversity but requires chromatographic separation of regioisomers.
  • Functionalization steps for methylation and chlorination must be optimized to achieve selective substitution without side reactions.
  • Advanced chromatographic techniques such as supercritical fluid chromatography provide efficient separation of closely related regioisomers.
  • Spectroscopic data consistently support the formation of the target compound with the expected substitution pattern.

These findings collectively demonstrate a robust and versatile synthetic methodology for 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e]triazine , enabling further exploration of its chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ammonium acetate, dimethylformamide dimethyl acetal, and triethyl orthoformate . Reaction conditions typically involve heating and the use of solvents such as dioxane and water .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes or interact with nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

Fervenulin (6,8-Dimethyl-pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione):

  • Structure: Differs by replacing the 5-chloro and 1,3-dimethyl groups with 6,8-dimethyl and dione functionalities at positions 5 and 5.
  • Activity: Exhibits broad-spectrum antibacterial and antitumor properties .
  • Synthetic Utility: Less reactive than the chloro derivative due to the absence of a labile leaving group .

Toxoflavin (1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione):

  • Structure: A tautomer of fervenulin with methyl groups at positions 1 and 4.
  • Activity: Known for herbicidal and cytotoxic effects, but higher toxicity limits therapeutic use .

Pyrazolopyrimidines (e.g., 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine):

  • Structure: Replaces the pyrimidine ring with a pyrazole, altering electron distribution.
  • Activity: Functions as purine analogues with CNS depressant and antihypertensive effects, contrasting with the antitumor focus of pyrimidotriazines .

Substituent Effects on Bioactivity

Compound Substituents Key Activity (IC₅₀ or CC₅₀/EC₅₀) Reference
5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine 1,3-dimethyl; 5-Cl Cytoprotective (CC₅₀/EC₅₀ = 92 for analog 1f)
Fervenulin 6,8-dimethyl; 5,7-dione Antitumor (broad activity)
Compound 6b (El-Kalyoubi, 2018) Aromatic hydrazone derivatives IC₅₀ = 3.6 μM (A549 lung carcinoma)
Toxoflavin 1,6-dimethyl; 5,7-dione Cytotoxic (limited by toxicity)
  • Chloro vs. Methyl Groups: The 5-chloro substituent enhances reactivity in substitution reactions compared to methyl groups, enabling modular derivatization . However, methyl groups improve metabolic stability, as seen in fervenulin derivatives .
  • Dione Functionality: Compounds with 5,7-dione moieties (e.g., fervenulin) exhibit stronger hydrogen-bonding interactions, enhancing target binding but reducing solubility .

Antitumor Activity

  • Mechanism: Pyrimidotriazines induce DNA damage in hypoxic tumor cells, similar to tirapazamine analogs . The chloro substituent in this compound may enhance redox cycling, potentiating cytotoxicity .
  • Efficacy: Analogues with aromatic substituents (e.g., compound 6b in El-Kalyoubi’s study) show superior activity (IC₅₀ = 3.6 μM) compared to unsubstituted derivatives .

Antimicrobial and Cytoprotective Effects

  • Antimicrobial: Fervenulin and toxoflavin derivatives inhibit bacterial growth via interference with nucleotide synthesis . The chloro derivative’s activity remains underexplored but is hypothesized to be weaker due to reduced hydrogen-bonding capacity.
  • Cytoprotection: Derivatives of this compound exhibit chaperone amplifier effects, stabilizing heat shock factor 1 (HSF1) and mitigating rotenone-induced toxicity .

Biological Activity

5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound belonging to the pyrimidotriazine family. It possesses a unique fused ring system that combines both pyrimidine and triazine structures. The molecular formula for this compound is C5_5H4_4ClN5_5. Its synthesis typically involves the condensation of 6-chlorouracil with hydrazine hydrate followed by cyclization, which highlights its potential applications in medicinal chemistry and materials science.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, triazine-based compounds have shown effectiveness against various Gram-negative bacteria such as E. coli and P. aeruginosa . This activity is believed to stem from their ability to inhibit key enzymes involved in microbial metabolism, leading to cell death.

Anticancer Activity

The compound's mechanism of action in anticancer research involves interference with DNA replication and repair processes. It has been suggested that this compound may induce apoptosis in cancer cells by targeting specific molecular pathways . This potential has made it a candidate for further exploration in the development of new anticancer therapies.

The biological activity of this compound can be summarized as follows:

  • Antimicrobial : Inhibition of enzymes critical for microbial growth.
  • Anticancer : Disruption of DNA processes leading to apoptosis.

Study 1: Antimicrobial Activity Assessment

In a recent study evaluating various pyrimidine derivatives for antimicrobial efficacy, this compound was tested against multiple bacterial strains. The results demonstrated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound revealed that it could effectively induce apoptosis in human cancer cell lines. The study employed flow cytometry and Western blot analysis to confirm increased levels of pro-apoptotic factors when treated with the compound .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEffective Concentration (µg/mL)Mechanism of Action
AntimicrobialE. coli, P. aeruginosa50Enzyme inhibition
AnticancerHuman cancer cell linesVaries (specific to cell line)Induction of apoptosis

Table 2: Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundYesYesPromising candidate
Other Pyrimidine Derivative AModerateNoLimited efficacy
Other Pyrimidine Derivative BYesModerateRequires further study

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 5-aminopyrazoles or pyrimidin-2-thiones. For example, diazotization of 5-aminopyrazoles with NaNO₂ and HCl, followed by reaction with acetylacetone or malononitrile in pyridine, yields hydrazono intermediates. Subsequent cyclization in glacial acetic acid forms the triazine core . Temperature control (e.g., reflux vs. high-temperature fusion) and solvent choice (pyridine for nucleophilic substitution, acetic acid for cyclization) critically impact yield and purity. Impurities often arise from incomplete cyclization; column chromatography with ethyl acetate/hexane (3:7) is recommended for purification .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound and its intermediates?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals: the chlorine atom at C5 causes deshielding (~δ 8.2 ppm for aromatic protons), while methyl groups (C1 and C3) appear as singlets at δ 2.4–3.1 ppm .
  • ¹³C NMR : The pyrimido-triazine core carbons resonate between δ 150–160 ppm, with quaternary carbons near δ 165 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns confirming chlorine presence (e.g., m/z 253.08 for C₈H₇ClN₆) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) due to its heteroaromatic core. Solubility increases in acidic conditions (pH < 4) via protonation of the triazine nitrogen .
  • Stability : Degrades above 150°C, with thermal decomposition products identified via TGA-DSC. Store at 4°C in amber vials under inert gas to prevent photolytic and oxidative degradation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps). This identifies reactive sites for functionalization (e.g., introducing electron-withdrawing groups at C5 to modulate binding affinity) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Lys48 in EGFR kinase) .

Q. How to resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Experimental Design : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability. Use a central compound repository to ensure batch consistency .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across labs. If discrepancies persist (p < 0.05), validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .

Q. What strategies optimize regioselectivity in functionalizing the pyrimido-triazine core?

  • Methodological Answer :

  • Directing Groups : Introduce a nitro group at C7 to direct electrophilic substitution to C5 via resonance effects .
  • Metal-Catalyzed Cross-Coupling : Use Pd(PPh₃)₄ with aryl boronic acids for Suzuki-Miyaura coupling at C6. Reaction conditions (80°C, DMF/H₂O, K₂CO₃) achieve >85% regioselectivity .

Q. How to evaluate the compound’s potential as a kinase inhibitor using in vitro and in silico models?

  • Methodological Answer :

  • In Vitro : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) at 10 µM. Follow up with dose-response curves (1 nM–100 µM) for hits showing >50% inhibition .
  • In Silico : Perform MD simulations (GROMACS) to assess binding stability over 100 ns. Prioritize compounds with RMSD < 2 Å and sustained hydrogen bonds to hinge regions .

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